molecular formula C23H18ClN5O4 B2888023 methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896299-89-1

methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Numéro de catalogue: B2888023
Numéro CAS: 896299-89-1
Poids moléculaire: 463.88
Clé InChI: VFZBOQODNBWMIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H18ClN5O4 and its molecular weight is 463.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Metal-Based Chemotherapy

A study by Navarro et al. (2000) explored the synthesis of metal complexes with imidazole derivatives, aiming at novel treatments for tropical diseases. These complexes were characterized by various spectroscopic methods and showed promising properties for metal-based chemotherapy, highlighting the potential of imidazole compounds in medical applications Navarro, M., Lehmann, T., Cisneros-Fajardo, E. J., Fuentes, A., Sánchez-Delgado, R., Silva, P., & Urbina, J. (2000). Polyhedron, 19, 2319-2325.

Selective Inverse Agonists at Human A3 Adenosine Receptors

Ozola et al. (2003) investigated the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, showing their potential as potent and selective inverse agonists at human A3 adenosine receptors. This research underscores the therapeutic potential of imidazole derivatives in modulating adenosine receptors, with implications for treating various diseases Ozola, V., Thorand, M., Diekmann, M., Qurishi, R., Schumacher, B., Jacobson, K., & Müller, C. (2003). Bioorganic & Medicinal Chemistry, 11(3), 347-356.

Versatile Nucleophilic Catalysts

Grasa et al. (2002) highlighted the efficiency of N-heterocyclic carbenes, including imidazole derivatives, as catalysts in transesterification and acylation reactions. These findings point to the utility of such compounds in facilitating a variety of chemical synthesis processes, potentially valuable in pharmaceutical manufacturing Grasa, G., Kissling, R. M., & Nolan, S. (2002). Organic Letters, 4(21), 3583-3586.

Crystal Structure Analysis

Li et al. (2015) conducted a study on the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, illustrating the importance of structural analysis in understanding the physicochemical properties of imidazole derivatives. This research can contribute to the design and development of new pharmaceuticals by elucidating the structural basis of drug interactions Li, Zhengyi, Liu, R., Zhu, M., Chen, L., & Sun, X.-q. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71, o84-o85.

Enhanced Transesterification/Acylation Reactions

Furthering the work on catalytic applications, Grasa et al. (2003) demonstrated the use of N-heterocyclic carbenes in improving the efficiency of transesterification/acylation reactions. This study underscores the role of imidazole derivatives in advancing green chemistry by offering more sustainable and efficient synthesis methods Grasa, G., Gueveli, T., Singh, R., & Nolan, S. (2003). The Journal of Organic Chemistry, 68(7), 2812-2819.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-chlorobenzaldehyde with methyl acetoacetate to form ethyl 2-(2-chlorophenyl)-3-oxobutanoate. This intermediate is then reacted with guanidine to form 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine. The dihydropyrimidine is then cyclized with phenyl isocyanate to form the imidazopyrimidine intermediate, which is then reacted with methyl chloroacetate to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "methyl acetoacetate", "guanidine", "phenyl isocyanate", "methyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with methyl acetoacetate to form ethyl 2-(2-chlorophenyl)-3-oxobutanoate", "Step 2: Reaction of ethyl 2-(2-chlorophenyl)-3-oxobutanoate with guanidine to form 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine", "Step 3: Cyclization of 2-(2-chlorophenyl)-1-methyl-2,4-dioxo-3,4-dihydropyrimidine with phenyl isocyanate to form the imidazopyrimidine intermediate", "Step 4: Reaction of the imidazopyrimidine intermediate with methyl chloroacetate to form the final product, methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" ] }

Numéro CAS

896299-89-1

Formule moléculaire

C23H18ClN5O4

Poids moléculaire

463.88

Nom IUPAC

methyl 2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C23H18ClN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-8-4-3-5-9-14)29(22(27)25-20)16-11-7-6-10-15(16)24/h3-12H,13H2,1-2H3

Clé InChI

VFZBOQODNBWMIE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.